5H-Pyrrolo[2,3-b]pyrazine
Overview
Description
5H-Pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
5H-Pyrrolo[2,3-b]pyrazine, also known as 4,7-DIAZAINDOLE, primarily targets kinases . Kinases are enzymes that play a crucial role in the regulation of cellular processes, including cell growth, division, and metabolism. In particular, this compound has shown more activity on kinase inhibition .
Mode of Action
The compound interacts with its kinase targets, inhibiting their activity . This interaction and the resulting changes can affect various cellular processes, potentially leading to altered cell function or death.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its kinase targets. By inhibiting kinases, the compound can disrupt the signaling pathways that these enzymes are involved in, leading to downstream effects such as altered cell growth or death .
Pharmacokinetics
One derivative of this compound, compound 13, has been reported to display high selectivity and favorable metabolic properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its kinase inhibitory activity . By inhibiting kinases, the compound can alter cellular processes regulated by these enzymes, potentially leading to effects such as cell growth inhibition or cell death .
Biochemical Analysis
Biochemical Properties
5H-Pyrrolo[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are a subfamily of receptor tyrosine kinases involved in numerous cellular processes such as angiogenesis, embryogenesis, and tissue homeostasis . The compound binds to the active site of FGFRs, inhibiting their kinase activity and thereby modulating downstream signaling pathways. This interaction is critical for its potential therapeutic applications in cancer treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting FGFR kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has been observed to impact other cellular processes such as wound repair and tissue homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FGFR kinase activity. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, leading to altered gene expression and cellular responses. The high selectivity and binding affinity of this compound for FGFRs make it a potent inhibitor with significant therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of FGFR activity and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell . Understanding these pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The distribution of this compound is influenced by factors such as tissue permeability and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its inhibitory activity and therapeutic potential .
Preparation Methods
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes, including:
Cyclization: This method involves the formation of the pyrrolo[2,3-b]pyrazine ring system through the cyclization of appropriate precursors.
Ring Annulation: This approach involves the construction of the pyrrolo[2,3-b]pyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolo[2,3-b]pyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolo[2,3-b]pyrazine ring system using appropriate arylating agents.
Chemical Reactions Analysis
5H-Pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms to the pyrrolo[2,3-b]pyrazine ring system, resulting in reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5H-Pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It is used in the study of biological processes and pathways, particularly those involving kinase inhibition.
Medicine: It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, due to its kinase inhibitory properties.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine can be compared with other similar compounds within the pyrrolopyrazine family, including:
Pyrrolo[1,2-a]pyrazine: This compound exhibits more antibacterial, antifungal, and antiviral activities compared to this compound.
6H-Pyrrolo[3,4-b]pyrazine: This compound has different biological activities and structural features compared to this compound.
The uniqueness of this compound lies in its potent kinase inhibitory properties, making it a valuable compound for drug discovery and therapeutic applications .
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVJMFWJUFBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963845 | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4745-93-1 | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-pyrrolo[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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